

Spectroscopic Profile of Ethyl 1H-imidazole-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 1H-imidazole-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 1H-imidazole-1-carboxylate**, a key building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **Ethyl 1H-imidazole-1-carboxylate** is $C_6H_8N_2O_2$ with a molecular weight of 140.14 g/mol ^{[1][2]} The structural and electronic environment of this molecule has been elucidated through various spectroscopic techniques, with the key quantitative data summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The data presented here is referenced from Sigma-Aldrich.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	Imidazole H-2
Data not available in search results	Data not available in search results	Data not available in search results	Imidazole H-4
Data not available in search results	Data not available in search results	Data not available in search results	Imidazole H-5
Data not available in search results	Data not available in search results	Data not available in search results	-O-CH ₂ -CH ₃
Data not available in search results	Data not available in search results	Data not available in search results	-O-CH ₂ -CH ₃

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The data is referenced from W. Robien, Institute of Organic Chemistry, University of Vienna.^[1]

Chemical Shift (δ) ppm	Assignment
Data not available in search results	C=O
Data not available in search results	Imidazole C-2
Data not available in search results	Imidazole C-4
Data not available in search results	Imidazole C-5
Data not available in search results	-O-CH ₂ -CH ₃
Data not available in search results	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	C=O stretch (ester)
Data not available in search results	C-N stretch (imidazole ring)
Data not available in search results	C-H stretch (aromatic/aliphatic)
Data not available in search results	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from the NIST Mass Spectrometry Data Center.[\[1\]](#)

m/z	Relative Abundance (%)	Assignment
140	Data not available in search results	[M] ⁺ (Molecular Ion)
Data not available in search results	Data not available in search results	Fragment
Data not available in search results	Data not available in search results	Fragment
Data not available in search results	Data not available in search results	Fragment

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of **Ethyl 1H-imidazole-1-carboxylate** is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6), containing tetramethylsilane (TMS) as an internal standard. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). For ^1H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS, and coupling constants (J) are reported in Hertz (Hz). For ^{13}C NMR, chemical shifts are reported in ppm relative to the solvent peak.

FT-IR Spectroscopy

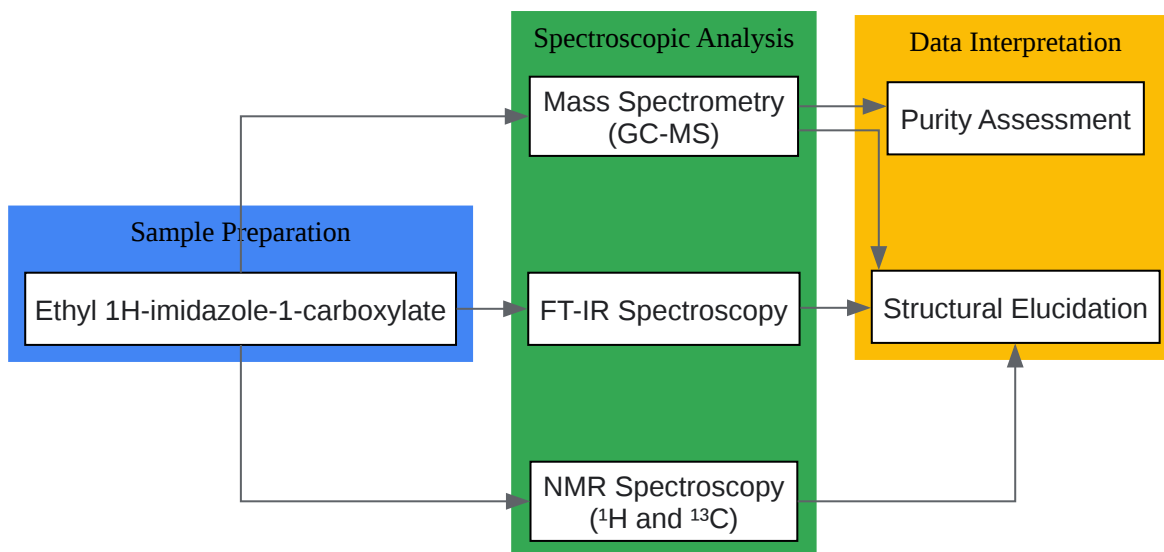
The infrared spectrum of the neat liquid sample is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over a standard range, typically $4000\text{--}400\text{ cm}^{-1}$.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of **Ethyl 1H-imidazole-1-carboxylate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) equipped with a mass spectrometer (MS) detector. The GC is fitted with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a suitable m/z range.

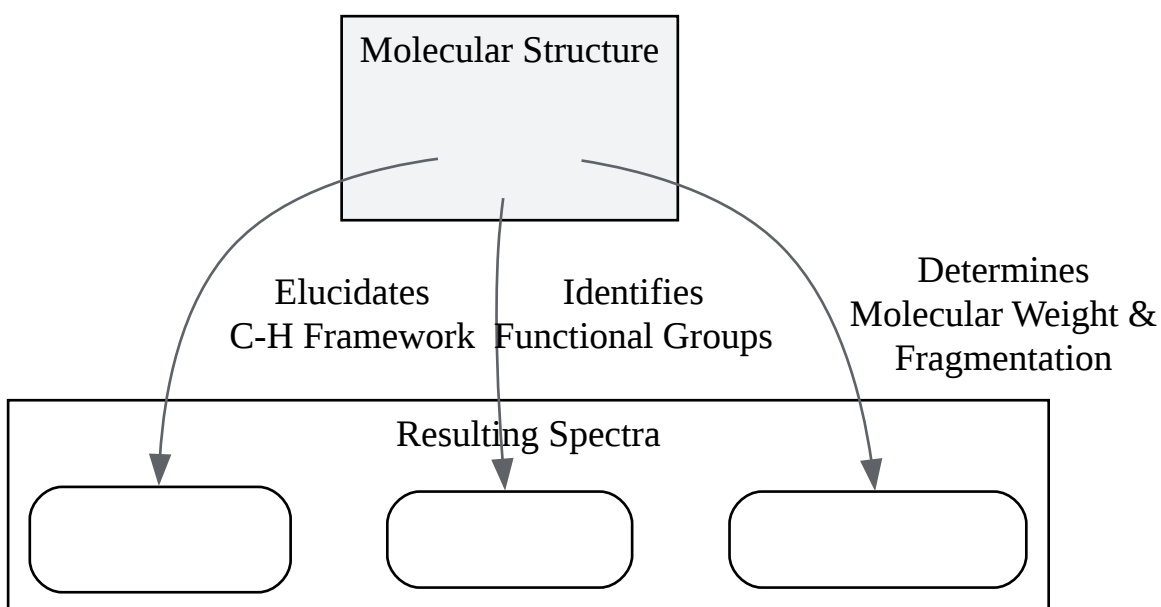
Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships within the molecule.



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A generalized workflow for the spectroscopic analysis of a chemical compound.



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References

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